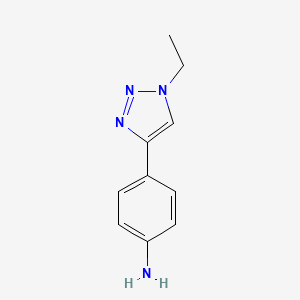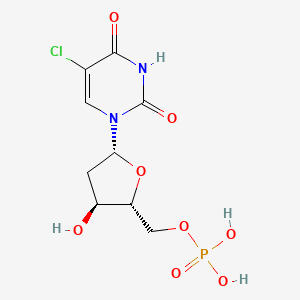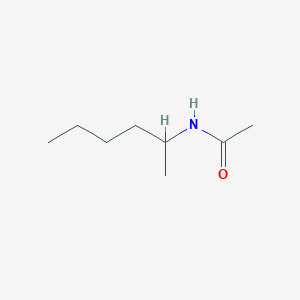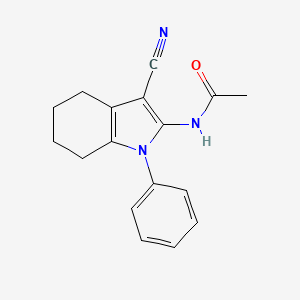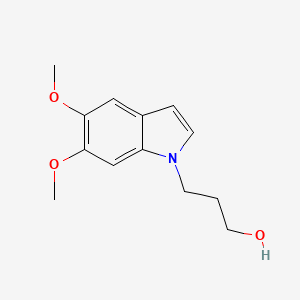
3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a propanol group attached to an indole ring substituted with two methoxy groups at positions 5 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 5,6-dimethoxyphenylhydrazine and an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized for high yield and purity, typically involving the use of methanesulfonic acid as a catalyst and methanol as the solvent .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 3-(5,6-Dimethoxy-1H-indol-1-yl)propanal.
Reduction: Formation of 3-(5,6-Dimethoxy-1H-indol-1-yl)propanamine.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, leading to various biological effects. The methoxy groups and the propanol side chain can also influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methyl-1H-indol-1-yl)propan-1-ol: Similar structure but with a methyl group instead of methoxy groups.
3-(1H-Indol-3-yl)propan-1-ol: Lacks the methoxy groups, making it less substituted.
1-(5-Prenyl-1H-indol-3-yl)propan-2-one: Contains a prenyl group and a ketone instead of a hydroxyl group
Uniqueness
3-(5,6-Dimethoxy-1H-indol-1-yl)propan-1-ol is unique due to the presence of two methoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
3-(5,6-dimethoxyindol-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H17NO3/c1-16-12-8-10-4-6-14(5-3-7-15)11(10)9-13(12)17-2/h4,6,8-9,15H,3,5,7H2,1-2H3 |
Clé InChI |
WYPUMZOOAIQZCH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CN2CCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


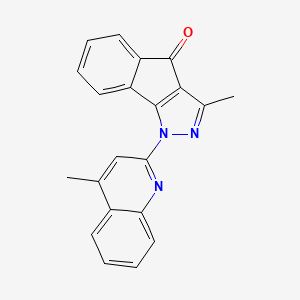
![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)
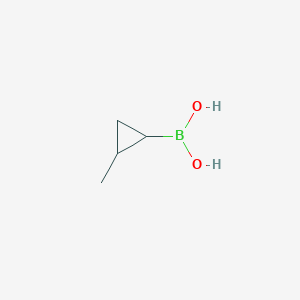
![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)
![5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12925640.png)
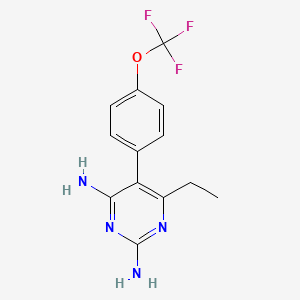
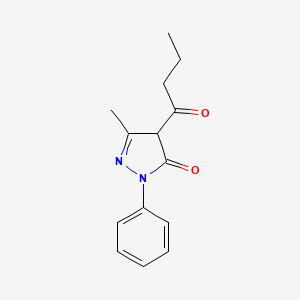
![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
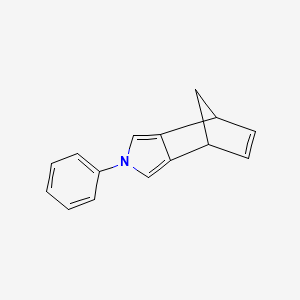
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
